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Compound of Interest

Compound Name: 2-Chloro-3-methylthiophene

Cat. No.: B080250 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3-methylthiophene (CAS No. 14345-97-2), a substituted thiophene derivative. This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its structural characterization through various spectroscopic

techniques. The guide includes summarized data, detailed experimental protocols, and a

logical workflow for spectroscopic analysis.

Compound Information
Property Value

Chemical Name 2-Chloro-3-methylthiophene

CAS Number 14345-97-2[1]

Molecular Formula C₅H₅ClS

Molecular Weight 132.61 g/mol

Boiling Point 147-149 °C[1]

Density 1.211 g/mL at 25 °C[1]

Refractive Index n20/D 1.5400[1]
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The following tables summarize the key spectroscopic data available for 2-Chloro-3-
methylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum

Chemical Shift (δ) ppm Multiplicity Assignment

Data not explicitly found in

search results

Note: While a ¹H NMR spectrum is available from sources like ChemicalBook, the specific

chemical shifts and coupling constants for 2-Chloro-3-methylthiophene were not detailed in

the provided search snippets.[2] Analysis of the related compound 2-Chlorothiophene shows

signals around 6.7-6.9 ppm.[3] For 2-Methylthiophene, the methyl protons appear around 2.5

ppm and the ring protons between 6.7-7.1 ppm.[4] By inference, the spectrum of 2-Chloro-3-
methylthiophene would show a singlet for the methyl group and two doublets for the aromatic

protons.

¹³C NMR Spectrum

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Note: Similar to the proton NMR data, specific ¹³C NMR chemical shifts for 2-Chloro-3-
methylthiophene were not available in the search results. For comparison, the aromatic

carbons of 2-Chlorothiophene and 2-Methylthiophene derivatives typically appear in the range

of 120-140 ppm.[5][6][7]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak Aromatic C-H Stretch

2850-2960 Medium Methyl C-H Stretch

1400-1600 Medium-Weak
Thiophene Ring C=C

Stretching

700-900 Strong C-H Out-of-plane Bending

600-800 Medium C-S Stretch

Note: This data is predicted based on the analysis of thiophene and its derivatives.[8][9][10][11]

The C-H stretching of the thiophene ring typically occurs around 3100 cm⁻¹.[11] The C-S bond

vibration is expected in the 700-800 cm⁻¹ range.[8]

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

132/134 High [M]⁺ (Molecular Ion)

97 Medium [M-Cl]⁺

83 High [C₄H₃S]⁺

Note: The mass spectrum of the related compound 2-Chlorothiophene shows a base peak at

m/z 118 (the molecular ion) and a significant fragment at m/z 83.[12][13] For 2-Chloro-3-
methylthiophene, the molecular ion peak [M]⁺ would appear at m/z 132, with an isotopic peak

[M+2]⁺ at m/z 134 due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve

the loss of the chlorine atom and other ring fragments.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol
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This protocol is a general guideline for obtaining high-resolution ¹H and ¹³C NMR spectra of

thiophene derivatives.

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-3-methylthiophene in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[14][15]

Data Acquisition (¹H NMR):

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

acquisition of 16-32 scans for good signal-to-noise.

Data Acquisition (¹³C NMR):

Acquire a proton-decoupled ¹³C spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shifts relative to the TMS

standard.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
This method is suitable for acquiring the infrared spectrum of a solid or liquid sample.

Sample Preparation:

Thoroughly dry potassium bromide (KBr) powder in an oven to remove moisture.

Grind 1-2 mg of 2-Chloro-3-methylthiophene with 100-200 mg of the dried KBr in an

agate mortar until a fine, uniform powder is obtained.[8]
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Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure (typically 7-

10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record

a background spectrum to account for atmospheric CO₂ and water vapor.[8]

Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the sample

spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans will improve the

signal quality.[8]

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
This protocol describes the general procedure for obtaining an electron ionization (EI) mass

spectrum.

Sample Introduction: Introduce a small amount of the volatile liquid sample, 2-Chloro-3-
methylthiophene, into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70

eV) in the ion source. This causes ionization and fragmentation of the molecule.

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge (m/z) ratio.[16]

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of

relative ion abundance versus the m/z ratio.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2-Chloro-3-methylthiophene.
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Caption: Workflow for the spectroscopic analysis of 2-Chloro-3-methylthiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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